beta-D-Ribofuranose
Overview
Description
Beta-D-Ribofuranose: is a five-membered ring form of the sugar ribose, which is a crucial component of nucleotides and nucleosides. These compounds are essential for the storage and transfer of genetic information in all living organisms. This compound is involved in various metabolic processes and serves as a building block for many biologically significant molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Ribofuranose can be synthesized through several methods. One common approach involves the conversion of D-ribose into its furanose form. This can be achieved by treating D-ribose with methanesulfonic acid, benzenesulfonic acid, or p-toluenesulfonic acid under mild conditions . Another method involves the use of tetra-O-acetyl-beta-D-ribofuranose, which can be converted to this compound using gaseous hydrogen bromide .
Industrial Production Methods: Industrial production of this compound often involves the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as recrystallization and column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Ribofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the interconversion between beta-D-ribopyranose and this compound, catalyzed by the enzyme D-ribose pyranase .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids like methanesulfonic acid and bases like sodium hydroxide. Reaction conditions often involve specific temperatures and pH levels to facilitate the desired transformations .
Major Products: The major products formed from the reactions of this compound include various nucleosides and nucleotides, which are essential for genetic information storage and cellular processes .
Scientific Research Applications
Beta-D-Ribofuranose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is a key component of nucleic acids, which are vital for genetic information storage and transfer . Additionally, this compound derivatives are used in the synthesis of antiviral drugs like ribavirin . In the field of medicine, this compound is studied for its potential therapeutic applications, including its role in boosting intracellular NAD+ concentrations to provide protective effects against neurodegenerative diseases, diabetes, and hearing loss .
Mechanism of Action
The mechanism of action of beta-D-Ribofuranose involves its role as a building block for nucleotides and nucleosides. These molecules participate in various biochemical pathways, including the pentose phosphate pathway and the synthesis of nucleic acids . This compound is also involved in the interconversion between its pyranose and furanose forms, which is catalyzed by the enzyme D-ribose pyranase .
Comparison with Similar Compounds
- Alpha-D-Ribofuranose
- Beta-D-Ribopyranose
- Alpha-D-Ribopyranose
- D-Ribose
Comparison: Beta-D-Ribofuranose is unique due to its specific five-membered ring structure, which distinguishes it from its six-membered ring counterpart, beta-D-ribopyranose . This structural difference affects its reactivity and the types of reactions it undergoes. Additionally, this compound is a key component of nucleic acids, making it essential for genetic information storage and transfer .
Properties
IUPAC Name |
(2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-TXICZTDVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189975 | |
Record name | beta-D-Ribose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36468-53-8 | |
Record name | beta-D-Ribose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036468538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Ribose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-D-Ribofuranose | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVV837V11N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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